Ticagrelor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

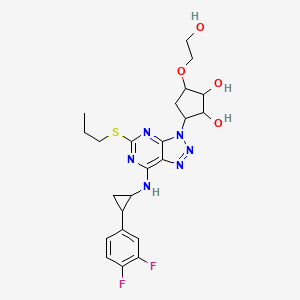

Ticagrelor is a medication used primarily for the prevention of thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome or a history of myocardial infarction . It is a P2Y12 platelet inhibitor that prevents thrombosis and reduces the risk of cardiovascular events . Unlike other antiplatelet drugs, this compound is not a prodrug and does not require metabolic activation .

準備方法

The synthesis of ticagrelor involves a four-step reaction process. Each reaction step is optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare the intermediate compound involves the use of response surface methodology. One-pot reactions are used to telescope the next three steps, resulting in a 75% overall yield . Another method involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with resin-NO2 in a water and acetonitrile mixture .

化学反応の分析

Ticagrelor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: Substitution reactions, particularly involving the triazole ring, are significant in the synthesis of this compound.

Common Reagents and Conditions: Reagents such as ethylene glycol, acetonitrile, and resin-NO2 are commonly used in the synthesis.

Major Products: The major product of these reactions is this compound itself, with high purity and yield.

科学的研究の応用

Ticagrelor has a wide range of applications in scientific research:

作用機序

Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . Unlike other antiplatelet drugs, this compound binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is reversible, allowing for a rapid onset and offset of action .

類似化合物との比較

Ticagrelor is often compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel . Unlike clopidogrel and prasugrel, this compound does not require metabolic activation and binds reversibly to the P2Y12 receptor . This results in a faster onset and more potent inhibition of platelet aggregation . Additionally, this compound has a unique binding site on the P2Y12 receptor, distinguishing it from other antiplatelet drugs .

Similar Compounds

Clopidogrel: A thienopyridine class antiplatelet drug that requires metabolic activation and binds irreversibly to the P2Y12 receptor.

This compound’s unique properties make it a valuable compound in the prevention of thrombotic events and a subject of extensive scientific research.

特性

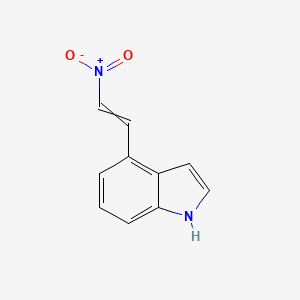

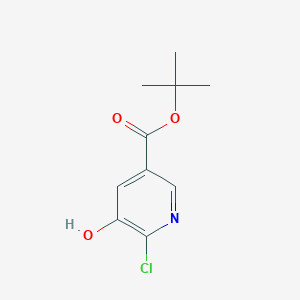

分子式 |

C23H28F2N6O4S |

|---|---|

分子量 |

522.6 g/mol |

IUPAC名 |

3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) |

InChIキー |

OEKWJQXRCDYSHL-UHFFFAOYSA-N |

正規SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B8812592.png)

![3-(Azetidin-1-YL)-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B8812601.png)

![ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate](/img/structure/B8812678.png)